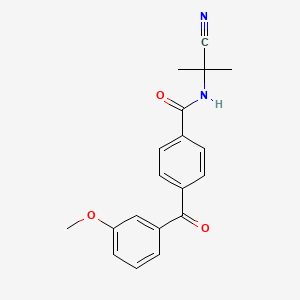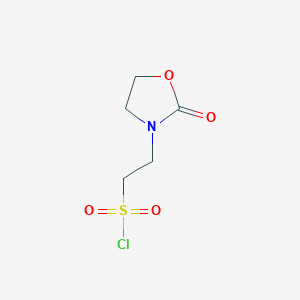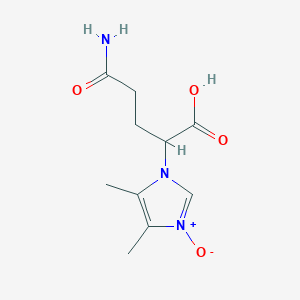
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide, also known as JNJ-1661010, is a novel small molecule inhibitor that has been developed for research purposes. It is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2, which is involved in various signaling pathways that regulate cell growth, differentiation, and survival.
Mechanism of Action
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide selectively inhibits the protein tyrosine phosphatase SHP2, which is involved in various signaling pathways that regulate cell growth, differentiation, and survival. SHP2 is a key mediator of the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in cancer. By inhibiting SHP2, this compound blocks the activation of downstream signaling pathways, leading to inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis and tumor invasion, which are important processes in cancer progression. In addition, this compound has been shown to have immunomodulatory effects, which may enhance its anti-tumor activity.
Advantages and Limitations for Lab Experiments
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide is a potent and selective inhibitor of SHP2, which makes it a valuable tool for studying the role of SHP2 in various biological processes, particularly in cancer. However, its limited solubility and stability may pose challenges in some experimental settings. In addition, further studies are needed to fully understand its pharmacokinetic and pharmacodynamic properties.
Future Directions
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide has shown promising preclinical results in various cancer models, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. In addition, further studies are needed to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Moreover, the development of more potent and selective SHP2 inhibitors may provide new opportunities for targeted cancer therapy.
Synthesis Methods
The synthesis of N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-methoxybenzoyl chloride with 4-aminobenzonitrile to form N-(3-methoxybenzoyl)-4-aminobenzonitrile. This intermediate is then reacted with 2-cyanopropan-2-yl trifluoromethanesulfonate to form the final product, this compound. The overall yield of the synthesis is around 30%.
Scientific Research Applications
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide has been extensively studied in various preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, particularly in cancers that are driven by mutations in the RAS/RAF/MEK/ERK pathway. It has also been shown to enhance the anti-tumor activity of other targeted therapies, such as BRAF and MEK inhibitors.
properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-19(2,12-20)21-18(23)14-9-7-13(8-10-14)17(22)15-5-4-6-16(11-15)24-3/h4-11H,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZMPUFSMIHNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2388919.png)
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2388920.png)
![3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2388921.png)


![1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid](/img/structure/B2388925.png)

![(E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2388933.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2388936.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2388940.png)
